molecular formula C22H22Cl2N8O2 B11557592 4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11557592
M. Wt: 501.4 g/mol
InChI Key: ZMRAPQNSARZGDW-QFEZKATASA-N
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Description

4-(AZEPAN-1-YL)-6-[(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes an azepane ring, a dichlorophenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 4-(AZEPAN-1-YL)-6-[(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, including the formation of the triazine ring and the introduction of the azepane and hydrazine groups. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(AZEPAN-1-YL)-6-[(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(AZEPAN-1-YL)-6-[(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C22H22Cl2N8O2

Molecular Weight

501.4 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H22Cl2N8O2/c23-18-10-5-15(13-19(18)24)14-25-30-21-27-20(26-16-6-8-17(9-7-16)32(33)34)28-22(29-21)31-11-3-1-2-4-12-31/h5-10,13-14H,1-4,11-12H2,(H2,26,27,28,29,30)/b25-14-

InChI Key

ZMRAPQNSARZGDW-QFEZKATASA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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